molecular formula C13H19N B2691758 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine CAS No. 878733-62-1

1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine

Cat. No.: B2691758
CAS No.: 878733-62-1
M. Wt: 189.302
InChI Key: QTSMNFDLNTZOCT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine typically involves the alkylation of 5,6,7,8-tetrahydronaphthalene with a suitable alkylating agent, followed by amination. One common method involves the use of propylamine as the alkylating agent under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the specific molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-ethylamine: Similar in structure but with an ethyl group instead of a propyl group.

    1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-methylamine: Contains a methyl group instead of a propyl group.

Uniqueness

1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine is unique due to its specific alkyl chain length, which can influence its chemical reactivity and interactions with biological targets

Properties

IUPAC Name

1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h7-9,13H,2-6,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSMNFDLNTZOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC2=C(CCCC2)C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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